molecular formula C21H19NOS B2826456 N-(1,2-dihydroacenaphthylen-5-yl)-2-(p-tolylthio)acetamide CAS No. 898438-35-2

N-(1,2-dihydroacenaphthylen-5-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2826456
CAS No.: 898438-35-2
M. Wt: 333.45
InChI Key: RRNJLJIHJYHQSA-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-2-(p-tolylthio)acetamide is an organic compound that belongs to the class of acenaphthylene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2-(p-tolylthio)acetamide typically involves the reaction of acenaphthylene derivatives with p-tolylthioacetic acid under specific conditions. The reaction may require a catalyst, such as a Lewis acid, and is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dihydroacenaphthylen-5-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2-(p-tolylthio)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(1,2-dihydroacenaphthylen-5-yl)-2-(p-tolylthio)acetamide: can be compared with other acenaphthylene derivatives and thioacetamide compounds.

    Acenaphthene: A related compound with similar structural features but different functional groups.

    Thioacetamide: Shares the thioacetamide moiety but lacks the acenaphthylene core.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NOS/c1-14-5-10-17(11-6-14)24-13-20(23)22-19-12-9-16-8-7-15-3-2-4-18(19)21(15)16/h2-6,9-12H,7-8,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNJLJIHJYHQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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